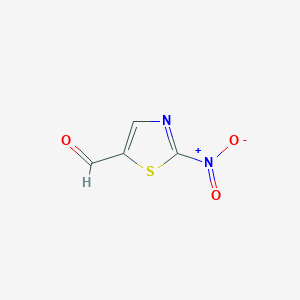

2-Nitrothiazole-5-carbaldehyde

Description

Significance of Thiazole (B1198619) Ring Systems in Organic Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of organic and medicinal chemistry. eurekaselect.comnih.gov Its unique structural and electronic properties, including aromaticity and the ability to participate in various chemical reactions, make it a versatile scaffold in the synthesis of a wide array of functional molecules. numberanalytics.comresearchgate.net The presence of both a sulfur and a nitrogen atom imparts distinct reactivity to the ring, allowing for electrophilic and nucleophilic substitution reactions. numberanalytics.com Thiazole's aromatic character is due to the delocalization of pi electrons within the ring, which contributes to its stability. numberanalytics.comresearchgate.net

The significance of the thiazole moiety is underscored by its presence in numerous natural products, such as vitamin B1 (thiamine), and a multitude of synthetic compounds with diverse biological activities. eurekaselect.comnih.gov Thiazole derivatives have been extensively investigated and developed for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. eurekaselect.comnih.govresearchgate.net The structural versatility of the thiazole nucleus allows for modifications at various positions, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Role of Nitro Groups in Heterocyclic Compound Design

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the chemical and biological properties of heterocyclic compounds. nih.govresearchgate.net Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates aromatic rings towards electrophilic substitution and activates them towards nucleophilic attack. researchgate.net This modulation of electronic properties is a key strategy in the design of novel bioactive molecules. nih.gov

In medicinal chemistry, the nitro group can act as both a pharmacophore and a toxicophore. nih.gov Its presence can lead to redox reactions within cells, which can be harnessed for therapeutic effects against microorganisms and parasites. nih.govresearchgate.net The reduction of the nitro group within a biological system can generate reactive intermediates that are toxic to pathogens. nih.gov Furthermore, the polarity and electronic characteristics imparted by the nitro group can enhance interactions with biological targets such as enzymes. nih.gov Nitro-containing heterocyclic compounds have found applications as antibacterial, antiparasitic, antihypertensive, and antineoplastic agents. nih.gov

Historical Development and Chemical Context of Nitrothiazoles

The study of thiazole chemistry dates back to the late 19th century, with foundational work by Hofmann and Hantsch. eurekaselect.com The subsequent exploration of this field led to the discovery of the thiazole ring in essential biomolecules like thiamine. eurekaselect.com The introduction of the nitro group onto the thiazole scaffold marked a significant advancement, leading to the development of a diverse class of compounds with potent biological activities.

A key intermediate in the synthesis of many nitrothiazole derivatives is 2-amino-5-nitrothiazole (B118965). clentpharma.com This compound has been utilized in the preparation of various dyes and has been investigated for its therapeutic potential. clentpharma.comnih.gov The synthesis of 2-amino-5-nitrothiazole itself has been the subject of various studies, with methods developed to avoid hazardous nitration and rearrangement procedures. google.com

The development of nitrothiazoles has been driven by their chemotherapeutic potential. For instance, derivatives of 5-nitrothiazole (B1205993) have been synthesized and evaluated for their antimalarial, antischistosomal, antibacterial, and antifungal activities. nih.govdatapdf.com Nitazoxanide, a synthetic nitrothiazolyl-salicylamide derivative, is a notable example of a successful antiparasitic and antiviral drug. wikipedia.org The ongoing research in this area continues to explore the vast chemical space of nitrothiazoles for new therapeutic agents. nih.gov

| Property | Value | Reference |

| CAS Number | 22963-31-1 | chiralen.com |

| Molecular Formula | C4H2N2O3S | chemicalbook.com |

| Purity | 98% | chiralen.com |

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O3S/c7-2-3-1-5-4(10-3)6(8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEXAHYMHQLBHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Nitrothiazole 5 Carbaldehyde

Electrophilic and Nucleophilic Reactions of the Thiazole (B1198619) Ring

The thiazole ring in 2-nitrothiazole-5-carbaldehyde exhibits a nuanced reactivity towards both electrophiles and nucleophiles, largely influenced by the electron-withdrawing nature of the nitro group at the C2 position.

The presence of the nitro group deactivates the thiazole ring towards electrophilic substitution. evitachem.comnih.gov This deactivation is a consequence of the strong electron-withdrawing resonance and inductive effects of the nitro group, which reduce the electron density of the ring system. nih.gov Consequently, electrophilic attack at the C5 position is minimized. While thiazole itself can undergo electrophilic substitution, such as nitration or sulfonation, under harsh conditions, the presence of the deactivating nitro group makes these reactions even more challenging. ias.ac.in

Conversely, the electron-deficient nature of the thiazole ring, exacerbated by the C2-nitro group, renders it susceptible to nucleophilic attack. The C2 position is particularly activated towards nucleophilic substitution, a characteristic property of thiazoles bearing electron-withdrawing groups at this position. ias.ac.inias.ac.in

Reactivity of the Aldehyde Functionality (–CHO) at C5

The aldehyde group at the C5 position is a versatile functional handle, participating in a variety of chemical transformations, most notably condensation reactions, as well as oxidation and reduction pathways.

Condensation Reactions

The aldehyde group of this compound readily undergoes condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, where it reacts with active methylene (B1212753) compounds. For instance, condensation with methylene bases derived from indolenine, benzothiazole, benzoselenazole, and quinoline (B57606) has been used to synthesize delocalized cationic azo dyes. researchgate.net Similarly, Claisen-Schmidt condensation reactions with acetophenone (B1666503) derivatives in an acidic medium can yield 5-nitro heteroaryl-phenylpropenone structures. orientjchem.org These reactions typically involve the initial formation of an aldol (B89426) adduct, which then dehydrates to form a stable α,β-unsaturated system. orientjchem.orgnih.gov

Oxidation and Reduction Pathways

The aldehyde functionality can be both oxidized and reduced to yield different functional groups.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. youtube.com Common oxidizing agents for this transformation include chromium (VI) reagents, such as potassium dichromate in acidic solution. youtube.comucr.edu The oxidation of an aldehyde to a carboxylic acid involves an increase in the number of bonds from the carbonyl carbon to a heteroatom (oxygen). libretexts.org Peroxycarboxylic acids can also be used to oxidize aldehydes to carboxylic acids. ucr.edu

Reduction: The aldehyde group can be reduced to a primary alcohol. youtube.com This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com Sodium borohydride is a milder reducing agent that works well in aqueous or alcoholic solutions, while lithium aluminum hydride is a more powerful reducing agent used in dry ether. youtube.com The reduction involves the addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Transformations Involving the Nitro Group at C2

The nitro group at the C2 position plays a pivotal role in the reactivity of the molecule, not only by influencing the thiazole ring's reactivity but also by being a site for its own chemical transformations, primarily reduction.

Reductive Transformations

The nitro group is susceptible to reduction, which can proceed through different pathways to yield various nitrogen-containing functional groups. The complete reduction of a nitro group leads to the corresponding primary amine. This can be achieved using various reducing agents, such as stannous chloride and hydrochloric acid or through catalytic hydrogenation. nih.govias.ac.in The reduction of nitrothiazoles can sometimes be challenging, with difficulties in isolating the resulting amino compounds. ias.ac.in

The reduction process can also proceed stepwise. A one-electron reduction produces a nitro radical anion. nih.gov Under aerobic conditions, this radical can be reoxidized back to the nitro group in a "futile cycle," generating a superoxide (B77818) anion. nih.gov A sequential two-electron reduction of the nitro group leads to the formation of nitroso and hydroxylamine (B1172632) intermediates before ultimately yielding the amine. nih.gov These reactive intermediates can sometimes interact with other molecules. nih.gov

Influence on Ring Reactivity

As previously discussed, the C2-nitro group profoundly influences the reactivity of the thiazole ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack. evitachem.comnih.gov This effect is a key factor in directing the regioselectivity of substitution reactions on the thiazole nucleus.

Conversely, this electron withdrawal enhances the electrophilicity of the ring, particularly at the C2 and C4 positions, making them more susceptible to nucleophilic attack. ias.ac.in Density functional theory (DFT) studies on 2-nitrothiazole (B159308) have provided insights into its electronic structure and reactivity, confirming the influence of the nitro group on the aromaticity and reactivity of the thiazole ring. researchgate.net

Derivatization and Functionalization of 2 Nitrothiazole 5 Carbaldehyde

Synthesis of Schiff Bases

The aldehyde functionality of 2-Nitrothiazole-5-carbaldehyde serves as a prime site for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These are typically formed through the condensation reaction of the aldehyde with primary amines. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine or Schiff base.

The synthesis of Schiff bases derived from the related 2-amino-5-nitrothiazole (B118965) has been reported, providing a strong procedural basis. For instance, condensing 2-amino-5-nitrothiazole with substituted benzaldehydes yields the corresponding imines. researchgate.net A similar strategy can be directly applied to this compound, where it would react with various primary amines to afford a diverse library of Schiff bases. The reaction is often catalyzed by a few drops of acid and proceeds under reflux conditions. ajchem-b.com

A representative synthetic scheme is as follows:

This compound + R-NH₂ → 2-Nitrothiazole-5-CH=N-R + H₂O

The resulting Schiff bases are valuable intermediates in their own right, often exhibiting a range of biological activities and serving as ligands for the synthesis of metal complexes. researchgate.netscirp.org The diversity of the final products can be readily achieved by varying the substituent 'R' on the primary amine.

Formation of Semicarbazones

The reaction of this compound with semicarbazide (B1199961) hydrochloride leads to the formation of semicarbazones. This condensation reaction is a well-established method for the derivatization of aldehydes and ketones. In a typical procedure, equimolar amounts of the aldehyde and semicarbazide hydrochloride are reacted in a suitable solvent, often with the addition of a base like sodium acetate (B1210297) to neutralize the hydrochloride salt and facilitate the reaction.

Research on semicarbazones derived from the analogous 2-amino-5-nitrothiazole has demonstrated their potential as inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterase (ChE). nih.gov The synthesis of these derivatives involves the reaction of a 2-amino-5-nitrothiazole-derived semicarbazide with various aldehydes or ketones. nih.gov Following a parallel approach, this compound can be directly condensed with semicarbazide to yield the corresponding this compound semicarbazone. The reaction mixture is typically refluxed for several hours at a slightly acidic pH. nih.gov

The general synthesis can be represented as:

This compound + H₂N-NH-C(O)NH₂ → 2-Nitrothiazole-5-CH=N-NH-C(O)NH₂ + H₂O

The resulting semicarbazones can be isolated as crystalline solids and characterized by various spectroscopic techniques. Their biological activities can then be evaluated, drawing parallels to the promising results seen with related structures. nih.govresearchgate.netresearchgate.net

Construction of Azo Dyes

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a significant class of colored compounds with wide-ranging applications. While the direct use of this compound in a diazo coupling reaction is not the standard approach, its precursor, 2-amino-5-nitrothiazole, is a well-known and important component in the synthesis of disperse azo dyes. rsc.orgimrpress.comgoogle.com

The typical synthesis of azo dyes involves two main steps: diazotization and coupling. In the first step, a primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures (0-5 °C) to form a diazonium salt. In the second step, the diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative.

For the synthesis of azo dyes incorporating the 2-nitrothiazole (B159308) moiety, 2-amino-5-nitrothiazole is diazotized and then coupled with various aromatic compounds. rsc.orggoogle.com This process yields dyes that often exhibit blue to violet colors. imrpress.com

A related synthetic strategy involves the Knoevenagel condensation of an azo derivative of a similar heterocyclic aldehyde. For instance, delocalized cationic azo dyes have been prepared from 2-(4-diethylaminophenylazo)selenazole-5-carbaldehyde by condensation with heterocyclic methylene (B1212753) bases. researchgate.net This suggests a potential route where an azo dye is first formed from a precursor to this compound, followed by the introduction of the aldehyde or its subsequent reaction.

Development of Hybrid Scaffolds

Hybrid scaffolds, which combine different materials to achieve enhanced properties, are at the forefront of materials science and tissue engineering. nih.govub.edu While there is no direct published research on the incorporation of this compound into hybrid scaffolds, its chemical functionalities present intriguing possibilities for future applications in this field.

The aldehyde group of this compound can be utilized for covalent immobilization onto scaffolds containing amine or hydrazine (B178648) functionalities through the formation of Schiff bases or hydrazones, respectively. This would allow for the tethering of the nitrothiazole moiety to the surface of a biomaterial.

The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the scaffold surface. Furthermore, nitroaromatic compounds are known to be reducible to their corresponding amino derivatives. This transformation could be exploited as a post-fabrication modification strategy to introduce amine groups onto the scaffold, which can then be used for further functionalization, such as the attachment of bioactive molecules.

A hypothetical application could involve coating a biodegradable polymer scaffold with a layer containing this compound. The aldehyde groups could then be used to link cell-adhesive peptides, while the nitro groups could be later reduced to amines to promote cell proliferation. The development of such hybrid scaffolds would merge the chemical versatility of this compound with the structural and mechanical properties of the scaffold material. researchgate.net

Incorporation into Complex Heterocyclic Systems

The aldehyde group of this compound is a versatile handle for the construction of more complex heterocyclic systems through various cyclization and multicomponent reactions.

One potential pathway is the use of this compound in reactions analogous to the Hantzsch pyridine (B92270) synthesis or related multicomponent reactions to form fused heterocyclic systems. For example, the reaction of an aldehyde, a β-ketoester, and a source of ammonia (B1221849) can lead to the formation of dihydropyridine (B1217469) derivatives.

Studies on the reactivity of the related 2-aminothiazole (B372263) with aromatic aldehydes and active methylene compounds have shown the formation of thiazolo[3,2-a]pyrimidine derivatives. sciforum.net This suggests that this compound could participate in similar multicomponent reactions, where the aldehyde group would be a key electrophilic component.

Furthermore, isothiazole-5-carbaldehyde (B1581984) has been used as a starting material for the synthesis of 1,6,6aλ4-triheterapentalenes, demonstrating the utility of a formyl group on a five-membered sulfur-containing heterocycle in constructing complex fused systems. rsc.org These examples highlight the potential of this compound as a precursor for a diverse range of novel heterocyclic structures with potential applications in medicinal chemistry and materials science. chimia.ch

Structure-Reactivity Relationships in Derivatives

The reactivity of derivatives of this compound is significantly influenced by the electronic properties of the nitrothiazole ring. The thiazole (B1198619) ring itself is an electron-deficient heterocycle, and the presence of a strongly electron-withdrawing nitro group at the 5-position further depletes the electron density of the ring system.

Computational studies on thiazole and its derivatives have provided insights into their reactivity. researchgate.net The nitro group has a profound effect on the global reactivity descriptors such as the frontier orbital energies (HOMO and LUMO), energy gap, chemical hardness, and electrophilicity. The low-lying LUMO of the nitrothiazole system makes its derivatives susceptible to nucleophilic attack.

In the context of this compound derivatives, such as Schiff bases and semicarbazones, the electron-withdrawing nature of the nitrothiazole moiety will influence the properties of the imine bond. For instance, it would increase the electrophilicity of the imine carbon, making it more prone to attack by nucleophiles.

Advanced Functional Group Interconversions

The aldehyde group of this compound is a versatile starting point for a variety of functional group interconversions, allowing for the synthesis of a broad spectrum of derivatives with different chemical properties and potential applications. imperial.ac.ukscribd.comcienotes.com

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-nitrothiazole-5-carboxylic acid, using standard oxidizing agents such as potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid). This carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and acid chlorides. For example, treatment with thionyl chloride would yield 2-nitrothiazole-5-carbonyl chloride, a highly reactive intermediate for acylation reactions. evitachem.com

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (2-nitrothiazol-5-yl)methanol, using mild reducing agents like sodium borohydride (B1222165). More potent reducing agents such as lithium aluminum hydride would likely also reduce the nitro group. The resulting alcohol can be further functionalized, for instance, by conversion to halides or ethers.

Carbon-Carbon Bond Formation: The aldehyde can participate in various carbon-carbon bond-forming reactions. For example, it can undergo Wittig reactions with phosphorus ylides to form alkenes, or Grignard and organolithium additions to generate secondary alcohols. Aldol (B89426) condensations with enolates would lead to the formation of β-hydroxy carbonyl compounds.

These functional group interconversions significantly expand the synthetic utility of this compound, transforming it from a simple aldehyde into a key intermediate for accessing a wide range of more complex and functionally diverse molecules.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Nitrothiazole-5-carbaldehyde, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are invaluable.

¹H NMR Analysis

The proton NMR (¹H NMR) spectrum of this compound is expected to be relatively simple, displaying distinct signals for the aldehyde proton and the single proton on the thiazole (B1198619) ring.

Aldehyde Proton (CHO): This proton is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group. For comparison, the aldehyde proton in the related compound 5-nitrothiophene-2-carboxaldehyde (B54426) appears in this range. spectrabase.com

Thiazole Ring Proton (H-4): The thiazole ring possesses a single proton at the 4-position. This proton is expected to resonate as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift would likely be in the aromatic region, anticipated around δ 8.0-9.0 ppm, influenced by the electron-withdrawing effects of both the nitro group at the 2-position and the carbaldehyde group at the 5-position. In similar nitro-substituted heterocyclic systems, such as 2-amino-5-nitrothiazole (B118965), the ring proton is observed in this region. chemicalbook.com

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Thiazole (H-4) | 8.0 - 9.0 | Singlet (s) |

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct signals are expected for the carbon atoms of the thiazole ring and the carbaldehyde group.

Carbonyl Carbon (C=O): The carbon of the aldehyde group is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 180-195 ppm.

Thiazole Ring Carbons:

C2: This carbon is directly attached to the electron-withdrawing nitro group and is also part of the heterocyclic ring. It is expected to be the most downfield of the ring carbons, likely resonating above δ 150 ppm.

C4: This carbon is bonded to the single ring proton. Its chemical shift is expected in the aromatic region, likely between δ 120-140 ppm.

C5: This carbon is attached to the carbaldehyde group and is also influenced by the adjacent sulfur atom and the nitro group. Its resonance is anticipated to be in the downfield portion of the aromatic region, potentially between δ 140-160 ppm.

Studies on related thiazole derivatives support these predicted chemical shift ranges. asianpubs.org

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 195 |

| Thiazole (C2) | > 150 |

| Thiazole (C4) | 120 - 140 |

| Thiazole (C5) | 140 - 160 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the structure, two-dimensional (2D) NMR experiments would be employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the ¹H and ¹³C signals that are directly bonded, confirming the assignment of the H-4 proton to the C4 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique would reveal long-range couplings (2-3 bonds) between protons and carbons. For instance, correlations would be expected between the aldehyde proton and the C5 carbon of the thiazole ring, and between the H-4 proton and the C2, C5, and carbonyl carbons. These correlations are crucial for confirming the connectivity of the functional groups to the thiazole ring.

Correlation Spectroscopy (COSY): While not as informative for this molecule due to the lack of proton-proton coupling, a COSY spectrum would confirm the absence of correlations between the aldehyde and thiazole protons, verifying they are isolated spin systems.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide characteristic fingerprints based on the functional groups present.

The key expected vibrational frequencies for this compound are:

Aldehyde Group (CHO):

A strong C=O stretching vibration is expected in the FT-IR spectrum, typically around 1700-1720 cm⁻¹.

The C-H stretch of the aldehyde group usually appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Nitro Group (NO₂):

Two strong stretching vibrations are characteristic of the nitro group: the asymmetric stretch (ν_as) typically appears between 1500-1560 cm⁻¹, and the symmetric stretch (ν_s) is found between 1335-1385 cm⁻¹. These bands are often intense in the IR spectrum.

Thiazole Ring:

C=N stretching vibrations within the thiazole ring are expected in the 1600-1650 cm⁻¹ region.

C-S stretching vibrations are typically weaker and appear in the fingerprint region, around 600-800 cm⁻¹.

The C-H out-of-plane bending of the lone ring proton would be observed, likely in the 800-900 cm⁻¹ range.

Analysis of similar compounds, such as 2-amino-5-nitrothiazole and various benzothiazoles, confirms the general regions for these vibrational modes. nih.govnih.govnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aldehyde | C=O stretch | 1700 - 1720 | Strong |

| C-H stretch | ~2820, ~2720 | Weak to Medium | |

| Nitro | Asymmetric stretch | 1500 - 1560 | Strong |

| Symmetric stretch | 1335 - 1385 | Strong | |

| Thiazole | C=N stretch | 1600 - 1650 | Medium |

| C-S stretch | 600 - 800 | Weak to Medium | |

| C-H out-of-plane bend | 800 - 900 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

For this compound (C₄H₂N₂O₃S), the exact mass is approximately 157.98 Da. In an electron ionization (EI) mass spectrum, the following features would be anticipated:

Molecular Ion (M⁺): A peak corresponding to the molecular ion would be expected at m/z ≈ 158. The intensity of this peak can vary.

Key Fragmentation Pathways:

Loss of NO₂: A fragment ion resulting from the loss of the nitro group (mass of 46 Da) would likely be observed at m/z 112.

Loss of CHO: Cleavage of the aldehyde group (mass of 29 Da) would lead to a fragment at m/z 129.

Loss of CO: A common fragmentation for aldehydes is the loss of carbon monoxide (mass of 28 Da), which could occur from the molecular ion or subsequent fragments.

Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage, leading to characteristic fragments containing sulfur and nitrogen.

The fragmentation of related nitroaromatic and heterocyclic aldehydes generally follows these patterns. nih.gov

| Ion | Proposed Identity | Expected m/z |

| [M]⁺ | Molecular Ion | ~158 |

| [M - NO₂]⁺ | 112 | |

| [M - CHO]⁺ | 129 | |

| [M - CO]⁺ | 130 |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction (XRD) would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise data on:

Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C=O, C-N, N-O, C-S) and angles within the molecule, confirming the geometry of the thiazole ring and the conformation of the aldehyde group relative to the ring.

Planarity: Determination of the planarity of the thiazole ring and the extent of twisting of the nitro and aldehyde groups relative to the ring plane.

Intermolecular Interactions: Crucial information on how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds (if present with a co-crystallized solvent), π-π stacking between thiazole rings, or dipole-dipole interactions involving the nitro and carbonyl groups.

While a crystal structure for this compound is not publicly available, XRD studies on related heterocyclic systems are common for confirming molecular structures and understanding solid-state packing. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

The electronic absorption characteristics of this compound are determined by the chromophoric system arising from the interplay of the nitro group, the thiazole ring, and the carbaldehyde function. The UV-Visible spectrum is expected to display absorption bands corresponding to specific electronic transitions within the molecule, namely n→π* and π→π* transitions. The positions and intensities of these bands are influenced by the electronic nature of the substituents and the solvent in which the spectrum is recorded.

The thiazole ring itself is a heterocycle containing both a nitrogen and a sulfur atom, contributing non-bonding electrons (n electrons) and a π-electron system. The nitro group (-NO₂) is a strong electron-withdrawing group, and the carbaldehyde group (-CHO) also possesses electron-withdrawing properties. These groups are in conjugation with the thiazole ring, which significantly affects the energy levels of the molecular orbitals.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like this compound, these transitions are typically observed at shorter wavelengths (higher energy) and have high molar absorptivity values. The extended conjugation involving the thiazole ring, the nitro group, and the carbaldehyde group would likely result in a bathochromic (red) shift of these bands compared to the parent thiazole.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (from the nitrogen or sulfur atoms of the thiazole ring, or the oxygen atoms of the nitro and carbaldehyde groups) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have significantly lower molar absorptivity compared to π→π* transitions. They are also characteristically sensitive to solvent polarity. In polar solvents, these bands often exhibit a hypsochromic (blue) shift.

To provide a comprehensive analysis, detailed research findings from peer-reviewed studies would be necessary. Such studies would typically present the UV-Visible spectra recorded in various solvents of differing polarities (e.g., hexane, ethanol, acetonitrile, water) and tabulate the corresponding λmax and ε values. This would allow for the definitive assignment of the observed absorption bands to specific electronic transitions and a thorough understanding of the solvatochromic behavior of the compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thiazole (B1198619) derivatives. This theoretical framework allows for the accurate calculation of various molecular parameters, offering a balance between computational cost and accuracy.

Optimized Geometries and Molecular Structures

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in "2-Nitrothiazole-5-carbaldehyde". These studies provide detailed information on bond lengths, bond angles, and dihedral angles. For thiazole and its derivatives, the B3LYP functional combined with various basis sets has been shown to provide geometrical parameters that are in good agreement with experimental data. The optimization process seeks the lowest energy conformation of the molecule, which is crucial for understanding its interaction with other molecules.

Vibrational Frequency Analysis

Vibrational frequency analysis, performed computationally, helps in the interpretation of experimental infrared and Raman spectra. By calculating the vibrational modes of "this compound", specific peaks in the spectra can be assigned to the stretching, bending, and torsional motions of its functional groups, such as the nitro (NO2), aldehyde (CHO), and thiazole ring vibrations. This analysis is also used to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Electronic Structure Analysis (HOMO-LUMO, Energy Gap)

The electronic properties of "this compound" are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, stability, and the energy required for electronic excitation. A smaller energy gap generally suggests higher reactivity. For thiazole derivatives, the HOMO-LUMO energy gap has been identified as a more precise descriptor of antioxidant activity than HOMO energy alone.

Molecular Dynamics and Simulation Studies

While specific molecular dynamics (MD) simulations for "this compound" are not extensively documented in the public domain, this computational technique is highly valuable for studying the behavior of molecules over time. MD simulations can provide insights into the conformational flexibility of the aldehyde group relative to the thiazole ring and the interactions of the molecule with its environment, such as a solvent or a biological receptor. For a related compound, a derivative of 5-nitrothiazole (B1205993), MD simulations have been used to demonstrate its stability within a protein binding pocket.

Aromaticity Analysis of the Thiazole Ring

The thiazole ring is a five-membered aromatic heterocycle, with its aromatic character arising from the delocalization of pi (π) electrons across the ring system. nih.gov This aromaticity is a key determinant of its chemical stability and reactivity. nih.gov Computational methods are employed to quantify the degree of aromaticity.

Aromaticity is not a directly observable physical quantity but is inferred from various geometric, energetic, and magnetic criteria. For the thiazole ring in this compound, density functional theory (DFT) calculations can be used to evaluate several aromaticity indices.

Key Research Findings:

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value assumed for a perfect aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic or anti-aromatic character. Computational analysis of related thiazole derivatives shows that the thiazole ring generally maintains a significant degree of aromaticity, though this can be influenced by the nature of its substituents.

Nucleus-Independent Chemical Shift (NICS): The NICS index is a magnetic criterion for aromaticity. It is calculated as the negative of the absolute magnetic shielding computed at the center of the ring (NICS(0)) or at a point 1 Å above the ring center (NICS(1)). A large negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. Studies on heterocyclic systems confirm that this method is a reliable indicator of aromatic character.

The presence of the electron-withdrawing nitro (-NO₂) and carbaldehyde (-CHO) groups on the thiazole ring of this compound is expected to influence the electron density distribution and, consequently, its aromaticity. However, the fundamental aromatic nature of the thiazole core is preserved, which is crucial for its chemical behavior. nih.gov

Prediction of Chemical Descriptors and Reactivity Parameters

Quantum chemical calculations using DFT are instrumental in determining global and local reactivity descriptors. These parameters help predict the chemical behavior of this compound by quantifying its electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to this analysis. researchgate.net

Key Research Findings:

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several key reactivity indices can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η). A high electrophilicity index characterizes a good electrophile. researchgate.net

Local Reactivity (Fukui Functions): While global descriptors describe the molecule as a whole, Fukui functions are used to identify the reactivity of specific atomic sites within the molecule, distinguishing between nucleophilic and electrophilic centers. researchgate.netresearchgate.net

The table below presents representative theoretical values for the chemical descriptors of a nitrothiazole derivative, calculated using DFT methods, which provide a model for understanding this compound.

Table 1: Predicted Chemical Descriptors and Reactivity Parameters

| Parameter | Definition | Representative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 eV |

| Ionization Potential (I) | I ≈ -EHOMO | 7.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 3.0 eV |

| Electronegativity (χ) | (I + A) / 2 | 5.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 |

| Electrophilicity Index (ω) | χ² / (2η) | 6.13 |

Note: Values are representative and derived from computational studies on related nitroaromatic heterocyclic compounds. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By simulating the electronic transitions between molecular orbitals, TD-DFT can calculate the maximum absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the transitions. rsc.org

Key Research Findings:

Simulation of UV-Vis Spectra: TD-DFT calculations, often using the B3LYP functional, can accurately predict the UV-Vis spectra of organic molecules in both the gas phase and in solution by incorporating solvent models like the Polarizable Continuum Model (PCM). researchgate.netmdpi.com The results are generally in good agreement with experimental measurements. researchgate.net

Analysis of Electronic Transitions: The analysis of TD-DFT output provides detailed information about which molecular orbitals are involved in each electronic excitation. For molecules like this compound, the significant transitions are typically π → π* and n → π*. The HOMO to LUMO transition is often the primary contributor to the longest wavelength absorption band. researchgate.netrsc.org

Intramolecular Charge Transfer (ICT): For molecules with donor and acceptor groups, TD-DFT can elucidate intramolecular charge transfer (ICT) characteristics. In this compound, the thiazole ring can act as a π-donor, while the nitro and carbaldehyde groups are strong acceptors, leading to ICT character in its electronic transitions.

The following table summarizes typical TD-DFT calculation results for the main electronic transitions of a substituted nitrothiazole, illustrating the type of data obtained for this compound.

Table 2: Representative TD-DFT Results for Electronic Transitions

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 315 | 0.45 | HOMO → LUMO (88%) | π → π* |

| 270 | 0.20 | HOMO-1 → LUMO (75%) | π → π* |

| 245 | 0.12 | HOMO-2 → LUMO+1 (65%) | n → π* |

Note: Data are representative of TD-DFT calculations performed on similar nitro-substituted heterocyclic systems. researchgate.netrsc.org

Applications in Advanced Organic Synthesis and Materials Science Non Clinical

Role as a Synthetic Intermediate

2-Nitrothiazole-5-carbaldehyde serves as a crucial starting material for the synthesis of more complex molecules. Its aldehyde functional group readily participates in a variety of chemical reactions, including condensations and Schiff base formations. This reactivity allows for the introduction of the 2-nitrothiazole (B159308) moiety into a larger molecular framework, a desirable feature in the design of new compounds.

The nitro group on the thiazole (B1198619) ring acts as a strong electron-withdrawing group, influencing the reactivity of the entire molecule. This electronic property is pivotal in directing the course of chemical reactions and in imparting specific characteristics to the final products. For instance, in the synthesis of certain bioactive molecules, the presence of the 5-nitrothiazole (B1205993) unit is essential for their intended function. mdpi.comnih.gov

One notable application is in the Claisen-Schmidt condensation reaction. Here, this compound reacts with acetophenones in the presence of a basic catalyst to form 5-nitro heteroaryl-phenylpropenones. orientjchem.org This reaction highlights the aldehyde's utility in carbon-carbon bond formation, a fundamental process in organic synthesis.

Furthermore, the compound is a precursor in the synthesis of derivatives of 5-nitrothiazole-2-carboxylic acid. datapdf.com The aldehyde can be converted to a carboxylic acid, which then serves as a key intermediate for a range of other functional group transformations. datapdf.com This versatility underscores the importance of this compound as a foundational building block in the synthetic chemist's toolbox.

Applications in Dye Chemistry and Pigment Synthesis

The structural characteristics of this compound make it a valuable component in the synthesis of dyes and pigments. evitachem.com The combination of the heterocyclic thiazole ring and the electron-withdrawing nitro group contributes to the chromophoric system of the resulting colorants.

A significant application lies in the production of azo dyes. Azo dyes are a major class of colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). who.int The synthesis typically involves the diazotization of a primary aromatic amine, such as a derivative of 2-amino-5-nitrothiazole (B118965), followed by coupling with a suitable coupling component. rsc.orgrsc.orggoogle.com While this compound itself is not the direct precursor for the diazonium salt, its parent amine, 2-amino-5-nitrothiazole, is a key starting material. google.comgoogle.comgoogle.comgoogle.com The aldehyde functionality of this compound can be chemically modified to produce a variety of coupling components, thereby enabling the synthesis of a diverse range of azo dyes with different colors and properties.

For example, delocalized cationic azo dyes have been prepared through the Knoevenagel condensation of an intermediate azo compound bearing a 5-formylselenazole group, an analogue of the thiazole ring system, with various methylene (B1212753) bases. researchgate.net This suggests that similar synthetic strategies could be employed with this compound to create novel dye structures.

The resulting dyes often exhibit good dyeing properties, including good build-up, exhaustion, and fastness on synthetic fibers like polyester (B1180765) and cellulose (B213188) acetate (B1210297). google.com The nitro group, in particular, is known to be beneficial in disperse dyes, contributing to their affinity for hydrophobic fibers. who.int

Contributions to New Material Development

The unique electronic and structural features of this compound and its derivatives have led to their exploration in the development of new materials with specific functionalities.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics, such as optical computing and laser devices. researchgate.net Organic molecules with extended π-conjugation and significant charge asymmetry are promising candidates for NLO materials. nih.gov

Derivatives of this compound have been investigated for their NLO properties. The combination of an electron-donating group and an electron-accepting group within a conjugated system can lead to a large second-order NLO response. The nitrothiazole moiety often acts as a strong electron acceptor. researchgate.net

For instance, Schiff bases synthesized from nitrothiazole derivatives have been shown to possess significant third-order NLO polarizability. researchgate.net Theoretical studies have also highlighted the potential of thiazole-based compounds as efficient NLO materials. researchgate.net Research has shown that the presence of a five-membered heteroaromatic ring, such as thiazole, can enhance NLO activity as the number of aromatic rings in the molecule increases. google.com The aldehyde group of this compound provides a convenient handle to synthesize various Schiff bases and other conjugated systems, allowing for the fine-tuning of their NLO properties. researchgate.net

| Compound Type | Key Structural Feature | Observed NLO Property | Potential Application |

|---|---|---|---|

| Schiff Bases | Nitrothiazole moiety | Significant third-order NLO polarizability researchgate.net | Optical switching, data storage |

| Heterocyclic Stilbenes | Five-membered heteroaromatic ring | Enhanced second-order NLO susceptibility google.com | Frequency conversion, telecommunications |

| Thiazole-based Chromophores | Intramolecular charge transfer | Improved NLO activity compared to standard molecules researchgate.net | Optoelectronic devices |

Development of Novel Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. mdpi.comopenmedicinalchemistryjournal.comnih.gov this compound serves as a valuable starting point for the synthesis of novel and complex heterocyclic scaffolds. evitachem.com

The aldehyde group can be used to construct new rings through various cyclization reactions. For example, it can react with compounds containing active methylene groups to form new carbocyclic or heterocyclic rings. This allows for the creation of diverse molecular architectures that can be screened for various properties.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies (e.g., C–H Activation, Flow Chemistry)

The development of more efficient and selective synthetic routes to functionalized nitrothiazoles is a key area of future research. Two particularly promising methodologies are C–H activation and flow chemistry.

C–H Activation: Direct C–H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing step counts. For the 2-Nitrothiazole-5-carbaldehyde core, future research could target the direct activation of the C-4 position of the thiazole (B1198619) ring. This would allow for the introduction of a wide range of substituents (e.g., aryl, alkyl, or other functional groups) without the multi-step sequences often required in classical approaches. yale.edunih.gov Research into transition-metal-catalyzed C–H activation, particularly using palladium, rhodium, or copper catalysts, could unlock novel transformations and provide rapid access to libraries of C-4 substituted this compound derivatives. yale.edunih.gov

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and potential for automation and scalability. nih.gov The application of flow chemistry to nitrothiazole synthesis could address safety concerns associated with handling potentially energetic nitro compounds and hazardous reagents. openresearchlibrary.orgrsc.org Future work could focus on developing telescoped flow sequences where multiple reaction steps are performed sequentially in a continuous stream, minimizing purification and handling of intermediates. researchgate.net This would be particularly advantageous for multi-step syntheses starting from simple precursors to generate this compound and its derivatives. openresearchlibrary.orgallfordrugs.com

| Methodology | Potential Advantages for Nitrothiazole Synthesis | Research Focus |

| C–H Activation | - Fewer synthetic steps (improved atom and step economy). nih.gov - Avoids pre-functionalization of starting materials. - Allows for late-stage functionalization of the thiazole core. nih.gov | - Development of catalysts for regioselective C-4 functionalization. - Exploration of diverse coupling partners (alkenes, alkynes, organometallics). |

| Flow Chemistry | - Enhanced safety when handling nitrated compounds and hazardous reagents. openresearchlibrary.org - Precise control over reaction parameters (temperature, pressure, time). - Improved scalability and reproducibility. nih.gov - Potential for automated, multi-step synthesis. | - Conversion of existing batch syntheses to continuous flow processes. - Development of integrated "end-to-end" synthesis and purification systems. - Use of in-line analytics for real-time optimization. |

Exploration of Unconventional Reactivity Patterns

Beyond the established reactivity of the aldehyde group, future research is expected to delve into less conventional reaction pathways of the this compound molecule. The interplay between the electron-withdrawing nitro group and the thiazole ring offers fertile ground for discovering novel transformations.

A primary area of interest is the reactivity of the nitro group itself. While often considered a stable spectator group, the nitro group on electron-deficient heterocyclic systems can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. rsc.orgrsc.org Kinetic studies on 2-nitrothiazole (B159308) have shown that the nitro group can be displaced by nucleophiles like alkoxides and piperidine. rsc.org Future work could explore the displacement of the nitro group in this compound with a variety of S-, N-, and O-centered nucleophiles. This would provide a novel route to 2-substituted thiazole-5-carbaldehydes, which are otherwise difficult to access. The reaction conditions and the scope of suitable nucleophiles remain to be fully explored. urfu.ruxjournals.com

Another avenue involves harnessing the aldehyde functionality to direct reactions at other positions or to trigger cascade reactions. For instance, condensation of the aldehyde with specific reagents could be followed by an intramolecular cyclization involving the nitro group or the thiazole ring, leading to complex fused heterocyclic systems.

Green Chemistry Approaches in Nitrothiazole Chemistry

The principles of green chemistry are increasingly influencing synthetic route design. Future efforts in the synthesis of this compound and its derivatives will likely focus on minimizing environmental impact. mdpi.comresearchgate.net Key areas for development include:

Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives such as water, supercritical CO₂, bio-based solvents (e.g., 2-methyltetrahydrofuran), or ionic liquids.

Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. This includes heterogeneous catalysts that can be easily separated from the reaction mixture and biocatalysts (enzymes) that operate under mild conditions. synthiaonline.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasonication to accelerate reaction rates and reduce energy consumption compared to conventional heating. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, for example, through addition reactions and C-H activation strategies. synthiaonline.com

The application of these principles could lead to more sustainable and cost-effective manufacturing processes for nitrothiazole-based compounds. mdpi.com

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and elucidating reaction mechanisms. nih.gov In the context of this compound, advanced computational modeling can provide significant insights. Future research will likely employ these methods to:

Predict Reactivity: Calculate molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges to predict the most reactive sites for electrophilic and nucleophilic attack, guiding the design of new reactions. nih.govrsc.org

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand the mechanisms of known and novel transformations, such as the aforementioned SNAr of the nitro group or C-H activation pathways. nih.gov

Predict Physicochemical Properties: Forecast properties like absorption spectra, dipole moments, and solubility for newly designed derivatives, helping to prioritize synthetic targets for specific applications. mdpi.comuobaghdad.edu.iq

By combining theoretical calculations with experimental work, researchers can accelerate the discovery and optimization of synthetic routes and the development of new functional molecules based on the this compound core. nih.gov

| Computational Method | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | - Calculation of HOMO-LUMO energy gaps. rsc.org - Mapping of molecular electrostatic potential (MEP). - Mulliken atomic charge analysis. | - Prediction of reactivity and site selectivity. nih.gov - Identification of potential sites for nucleophilic/electrophilic attack. |

| Transition State Modeling | - Calculation of activation energies for proposed reaction steps. | - Elucidation of complex reaction mechanisms (e.g., SNAr, C-H activation). nih.gov - Rationalization of observed product distributions. |

| Quantitative Structure-Property Relationship (QSPR) | - Correlating calculated molecular descriptors with experimental properties. | - Prediction of properties for virtual compounds before synthesis. - Accelerated design of molecules with desired characteristics. |

Design and Synthesis of Complex Architectures Incorporating the this compound Motif

This compound is a versatile building block for the synthesis of more complex molecular architectures, particularly those with potential biological activity. nih.gov The aldehyde functional group serves as a convenient handle for elaboration through reactions like condensation, reductive amination, Wittig reactions, and multicomponent reactions. nih.govmdpi.com

Future research will focus on using this motif to construct novel and diverse molecular scaffolds. This includes:

Medicinal Chemistry Scaffolds: Synthesizing libraries of derivatives, such as semicarbazones, thiosemicarbazones, hydrazones, and Schiff bases, for screening against various therapeutic targets. nih.govmdpi.com The 5-nitrothiazole (B1205993) core is a known pharmacophore in several antiparasitic and antibacterial agents. nih.gov

Multicomponent Reactions (MCRs): Employing this compound as the carbonyl component in MCRs to rapidly generate molecular complexity in a single step. mdpi.com This approach is highly efficient for creating diverse libraries of drug-like molecules.

Macrocycles and Fused Systems: Using the aldehyde as a reactive site to build macrocyclic structures or to initiate cyclization reactions that lead to fused polycyclic systems containing the nitrothiazole ring.

The systematic exploration of these synthetic avenues will expand the chemical space accessible from this compound, paving the way for the discovery of new materials and therapeutic agents.

Q & A

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of aldehyde/nitro group vapors .

- Waste Disposal : Neutralize residues with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.